molecular formula C18H15NO3 B7549423 methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate

methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate

Cat. No.: B7549423
M. Wt: 293.3 g/mol
InChI Key: UBGMIYYOECTRDC-WJDWOHSUSA-N
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Description

Methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes a cyano group, a phenylmethoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate typically involves the reaction of 4-phenylmethoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the ester group to an alcohol.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Ammonia (NH₃), primary amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biotechnology.

Mechanism of Action

The mechanism by which methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and ester functional group play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
  • Methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate

Uniqueness

Methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-18(20)16(12-19)11-14-7-9-17(10-8-14)22-13-15-5-3-2-4-6-15/h2-11H,13H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGMIYYOECTRDC-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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